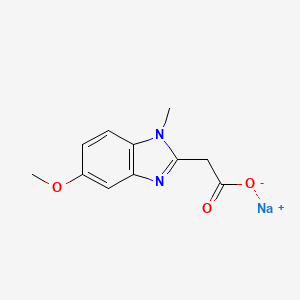
sodium2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate: is a chemical compound with the molecular formula C11H12N2O3Na It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core by reacting o-phenylenediamine with formic acid or its derivatives under reflux conditions.
Methoxylation: The next step involves the introduction of a methoxy group at the 5-position of the benzodiazole ring. This can be achieved by reacting the benzodiazole intermediate with methanol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 1-position of the benzodiazole ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The final step involves the introduction of the acetate group at the 2-position of the benzodiazole ring. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a base.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the benzodiazole ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Fluorescent Probes: Its benzodiazole core can be modified to create fluorescent probes for biological imaging.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- Sodium 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl}-1H-1,3-benzodiazol-1-ide
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Comparison:
- Structural Differences: While these compounds share the benzodiazole core, they differ in the substituents attached to the core. These differences influence their chemical reactivity and biological activity.
- Unique Properties: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to its specific combination of methoxy, methyl, and acetate groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11N2NaO3 |
|---|---|
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
sodium;2-(5-methoxy-1-methylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C11H12N2O3.Na/c1-13-9-4-3-7(16-2)5-8(9)12-10(13)6-11(14)15;/h3-5H,6H2,1-2H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
DIWJHUKFNMQPLD-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)N=C1CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



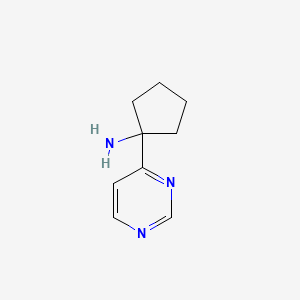
![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)

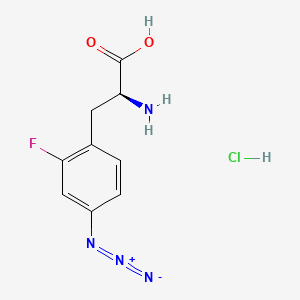

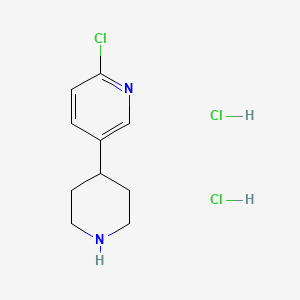
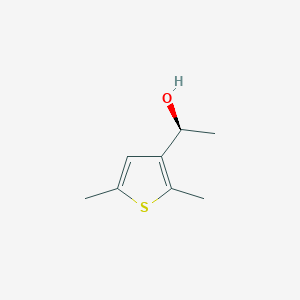
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)

![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
